N-(3-chloro-2-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry. They have a wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and antitumor agents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. This involves the condensation of two equivalents of a β-keto ester or a β-diketone (for the 2-oxo-1,2-dihydropyridine-3-carboxamide part) with an aldehyde (for the 1-(2-methylbenzyl) part) and ammonia or an ammonium salt .Molecular Structure Analysis
The compound contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, one double bond, and an additional carbonyl group. The presence of the nitrogen and the carbonyl group in the ring gives the compound certain chemical properties, such as the ability to act as a hydrogen bond acceptor .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could undergo a variety of chemical reactions. For example, it could be reduced to a 1,4-dihydropyridine, or it could be oxidized to a pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives are primarily studied for their synthesis and structural characterization. Research has focused on understanding the properties of these compounds, including their polymorphism, crystal structures, and vibrational frequencies through experimental techniques and computational methods like density functional theory (DFT). For instance, Özdemir et al. (2012) explored the concomitant polymorphism of a pyridine-2,6-dicarboxamide derivative, highlighting the role of intermolecular hydrogen bonding interactions in defining polymorphic forms (Özdemir et al., 2012).
Polymer Science
Significant work has been done in the field of polymer science, particularly in synthesizing aromatic polyamides and polyimides using various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These studies aim to produce materials with high thermal stability and solubility in polar solvents, potentially applicable in high-performance plastics and films. Yang and Lin (1995) discussed the synthesis and properties of such polymers, emphasizing their thermal properties and solubility in polar solvents (Yang & Lin, 1995).
Novel Heterocyclic Compounds
Another area of interest is the development of novel heterocyclic compounds for potential therapeutic applications. Research efforts include synthesizing and evaluating the biological activity of these compounds. For example, Thomas et al. (2016) investigated Schiff's bases and 2-azetidinones derived from pyridine-4-carbohydrazides for their antidepressant and nootropic activities (Thomas et al., 2016).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various proteins or receptors, it may have diverse effects on cellular function, including altering signal transduction, affecting gene expression, or modulating cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-7-3-4-8-16(14)13-24-12-6-9-17(21(24)26)20(25)23-19-11-5-10-18(22)15(19)2/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWOEQJXLASNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.